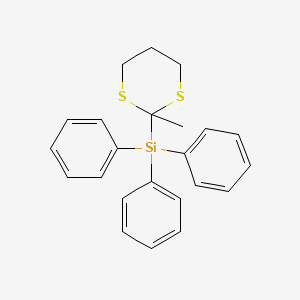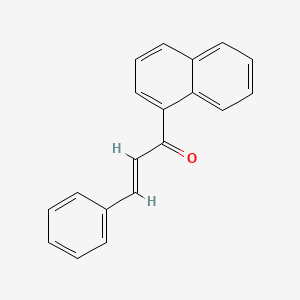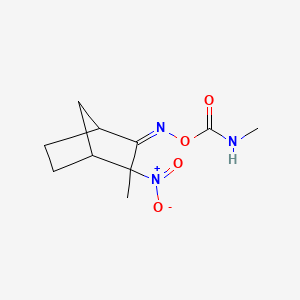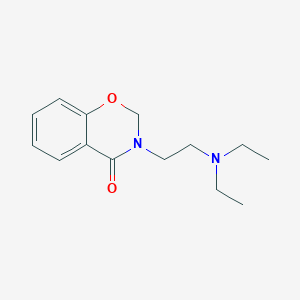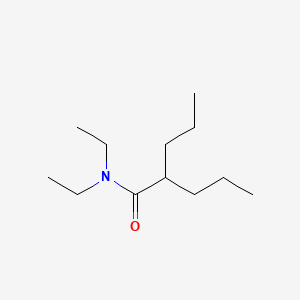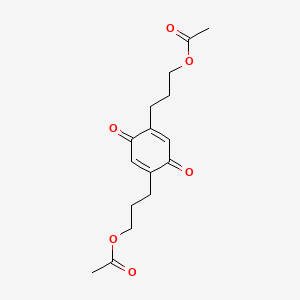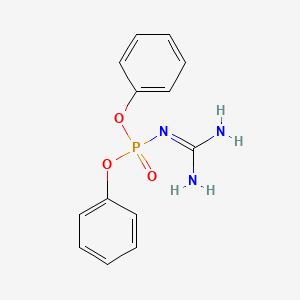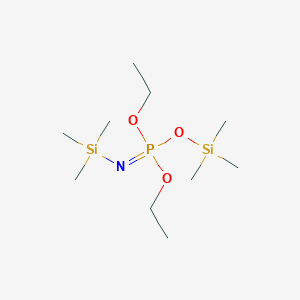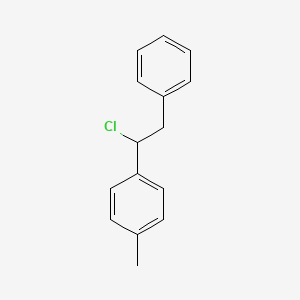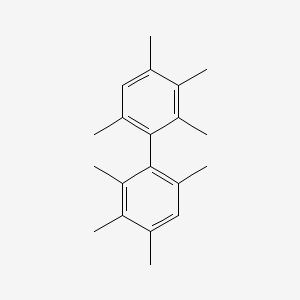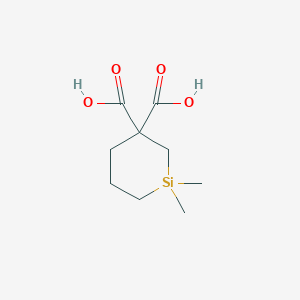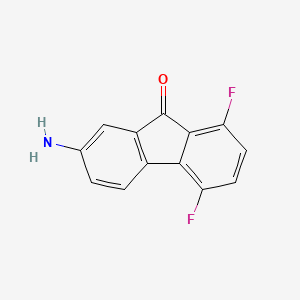![molecular formula C16H16O3 B14719542 2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione CAS No. 6341-52-2](/img/structure/B14719542.png)
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.296 g/mol This compound is characterized by its cyclohexane-1,3-dione core, substituted with an acetyl group at the 2-position and a phenylethenyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione typically involves the Knoevenagel condensation reaction. This reaction is a nucleophilic addition of an active methylene compound to a carbonyl group of either aldehydes or ketones, followed by a dehydration reaction . The reaction conditions often include the use of primary or secondary amines as catalysts, which react with the aldehyde or ketone to generate an iminium ion intermediate. This intermediate is then attacked by the enolate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Knoevenagel condensation reaction is a well-established method in organic synthesis and can be scaled up for industrial applications. The reaction typically requires controlled conditions, including temperature and pH, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the breakdown of the amino acid tyrosine . By inhibiting this enzyme, the compound can disrupt metabolic pathways and exert its biological effects.
Comparación Con Compuestos Similares
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione can be compared with other similar compounds, such as:
2-acetyl-5-phenylcyclohexane-1,3-dione: This compound has a similar structure but lacks the phenylethenyl group, which may affect its chemical properties and applications.
2-acetyl-5-methylcyclohexane-1,3-dione:
2-acetyl-5,5-dimethyl-1,3-cyclohexanedione: The presence of two methyl groups at the 5-position makes this compound more sterically hindered, affecting its reactivity and applications.
Propiedades
Número CAS |
6341-52-2 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C16H16O3/c1-11(17)16-14(18)9-13(10-15(16)19)8-7-12-5-3-2-4-6-12/h2-8,13,16H,9-10H2,1H3/b8-7+ |
Clave InChI |
YFMHHXGMBVWMJG-BQYQJAHWSA-N |
SMILES isomérico |
CC(=O)C1C(=O)CC(CC1=O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC(=O)C1C(=O)CC(CC1=O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


